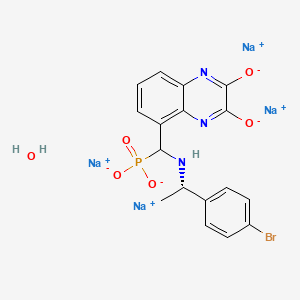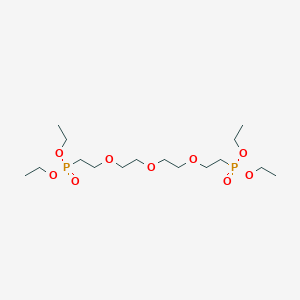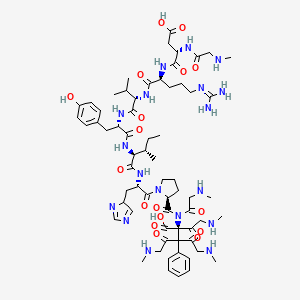
PF-06282999
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PF-06282999 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar la reactividad de los derivados de la tiouracilo. En biología, se emplea para investigar el papel de la mieloperoxidasa en diversos procesos fisiológicos y patológicos. En medicina, this compound se está explorando por su potencial para tratar las enfermedades cardiovasculares inhibiendo la actividad de la mieloperoxidasa. Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos agentes terapéuticos .
Mecanismo De Acción
PF-06282999 ejerce sus efectos inactivando irreversiblemente la enzima mieloperoxidasa. El mecanismo involucra la oxidación del átomo de azufre de la tiouracilo, que forma un enlace covalente con el grupo hemo de la mieloperoxidasa. Esta inactivación evita que la enzima catalice la formación de especies reactivas de oxígeno, lo que reduce el estrés oxidativo y la inflamación .
Análisis Bioquímico
Biochemical Properties
PF-06282999 is a potent and selective inhibitor of myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammatory responses . The compound interacts with the heme group of MPO, leading to its irreversible inactivation. This interaction is highly selective, with minimal effects on other heme-containing enzymes such as thyroid peroxidase and cytochrome P450 isoforms . The estimated EC50 for this compound in plasma is 3.8 μM, which corresponds well with the IC50 value obtained in human whole blood assays .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to inflammation and oxidative stress. By inhibiting MPO, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative damage to cells . This compound also affects cell signaling pathways, including those involving cytochrome P4503A4 (CYP3A4) induction. Studies using human hepatocytes revealed that this compound can moderately increase CYP3A4 mRNA and enzyme activity in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the heme group of MPO. The thiouracil sulfur atom in this compound is oxidized by the compound I intermediate of oxidized MPO, resulting in the formation of a thiyl radical. This radical covalently attaches to the heme moiety, causing irreversible inactivation of the enzyme . This mechanism ensures high selectivity and efficacy in inhibiting MPO activity.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and resistance to metabolic turnover from liver microsomes and hepatocytes from both animals and humans . The compound’s effects on cellular function have been observed over extended periods, with studies indicating that it maintains its inhibitory activity on MPO without significant degradation . Long-term studies in vitro and in vivo have shown consistent results, supporting its potential for therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical studies, the compound demonstrated low to moderate plasma clearances and good oral bioavailability at doses ranging from 3 to 5 mg/kg . Higher doses resulted in increased plasma exposure and enhanced inhibitory effects on MPO activity. At very high doses, potential toxic or adverse effects were observed, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is primarily eliminated via non-metabolic routes, with renal excretion of the unchanged parent compound being the principal clearance mechanism in humans . The compound is resistant to metabolic turnover, and in vitro transport studies have suggested moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . This characteristic minimizes the risk of bioactivation to reactive species, reducing the potential for idiosyncratic toxicity.
Transport and Distribution
This compound demonstrates moderate plasma protein binding across various species, including humans . In vitro transport studies have indicated moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition . The compound is equally distributed into plasma and red blood cells, with blood/plasma ratios close to 1 in preclinical species and humans .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MPO. The compound’s physicochemical properties, including its molecular weight, lipophilicity, and topological polar surface area, favor its distribution within the cytoplasm . This localization is crucial for its inhibitory activity on MPO, ensuring effective interaction with the enzyme.
Métodos De Preparación
PF-06282999 se sintetiza a través de una serie de reacciones químicas que involucran el andamiaje de tiouraciloEl paso final implica la acilación del anillo de pirimidina para formar el derivado acetamida . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto a través de condiciones de reacción controladas y técnicas de purificación.
Análisis De Reacciones Químicas
PF-06282999 se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del átomo de azufre de la tiouracilo en this compound conduce a la formación de sulfoxidos y sulfonas .
Comparación Con Compuestos Similares
PF-06282999 es único en comparación con otros derivados de la tiouracilo debido a su alta selectividad para la mieloperoxidasa sobre otras peroxidasas como la peroxidasa tiroidea. Compuestos similares incluyen 6-(5-cloro-2-metoxifenil)-3,4-dihidro-4-oxo-2-tioxo-1(2H)-pirimidinacetamida y otros inhibidores basados en tiouracilo. La singularidad de this compound radica en sus propiedades fisicoquímicas, que favorecen la eliminación a través de rutas no metabólicas, lo que reduce el riesgo de toxicidad idiosincrásica .
Propiedades
IUPAC Name |
2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYNYWFGIDGBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435467-37-0 | |
| Record name | PF-06282999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435467370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06282999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06282999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO3O4Q2NC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)?
A: this compound functions as an irreversible, mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] This means it requires catalytic turnover by MPO to form a covalent bond and permanently disable the enzyme. [] While the exact binding details are not provided in the papers, this inactivation effectively reduces MPO activity and downstream hypochlorous acid production. []
Q2: How does this compound impact drug metabolism, specifically involving CYP3A4?
A: Research shows that this compound acts as a pregnane X receptor (PXR) agonist. [] This activation leads to the induction of CYP3A4 mRNA and increased midazolam-1′-hydroxylase activity, indicating increased CYP3A4 enzyme activity. [, ] This induction was confirmed in human hepatocytes, where this compound caused a significant increase in CYP3A4 mRNA and enzyme activity. []
Q3: What is the clinical significance of this compound's interaction with CYP3A4?
A: The induction of CYP3A4 by this compound has implications for potential drug-drug interactions. Clinical studies demonstrated a dose-dependent decrease in midazolam exposure (AUC and Cmax) after 14 days of this compound treatment. [] This interaction highlights the need to consider potential dosage adjustments for co-administered drugs metabolized by CYP3A4. []
Q4: How was the potential for this compound to cause drug-drug interactions assessed preclinically?
A: Scientists used a combination of in vitro, in silico, and biomarker methodologies. [] In vitro studies in human hepatocytes measured CYP3A4 induction. [] In silico modeling with Simcyp software predicted the magnitude of drug-drug interactions based on this compound and midazolam pharmacokinetics. [] Biomarkers like 4β-hydroxycholesterol/cholesterol and urinary 6β-hydroxycortisol/cortisol ratios were also monitored in clinical trials. []
Q5: Beyond CYP3A4 induction, what is known about the metabolism and excretion of this compound?
A: this compound demonstrates resistance to metabolic breakdown by liver microsomes and hepatocytes from various species, including humans. [] This low metabolic turnover is consistent with its physicochemical properties. [] Studies indicate that renal excretion of the unchanged parent compound is the primary clearance mechanism in humans. []
Q6: What is the significance of this compound’s effect on atherosclerotic lesions in preclinical models?
A: In Ldlr-/- mice, a model of atherosclerosis, this compound treatment did not alter overall lesion area but significantly reduced the necrotic core area within the plaques. [] This suggests that MPO inhibition might contribute to plaque stabilization rather than directly affecting plaque size. []
Q7: What are the potential implications of reduced necrotic core area in atherosclerotic lesions observed with this compound treatment?
A: Necrotic cores contribute to plaque instability and rupture, which can lead to acute cardiovascular events. [] Although further research is needed, the observed reduction in necrotic core area with this compound suggests a potential for this compound to improve plaque stability and potentially reduce the risk of adverse cardiovascular events. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)













